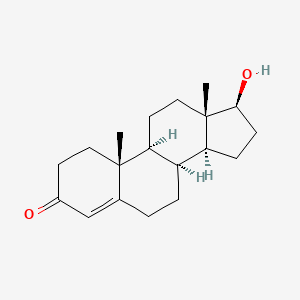

8-Isotestosterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A potent androgenic steroid and major product secreted by the LEYDIG CELLS of the TESTIS. Its production is stimulated by LUTEINIZING HORMONE from the PITUITARY GLAND. In turn, testosterone exerts feedback control of the pituitary LH and FSH secretion. Depending on the tissues, testosterone can be further converted to DIHYDROTESTOSTERONE or ESTRADIOL.

Applications De Recherche Scientifique

8-Isotestosterone is a synthetic derivative of testosterone, primarily utilized in scientific research and clinical applications. Its unique molecular structure allows it to serve various roles in endocrinology, pharmacology, and therapeutic interventions. Below is a comprehensive exploration of its applications, supported by data tables and case studies.

Hormone Replacement Therapy

This compound has been investigated as a potential alternative in hormone replacement therapy for patients with testosterone deficiency. Research indicates that it may provide similar benefits to traditional testosterone without the associated side effects. A study highlighted the efficacy of this compound in improving lean body mass and strength in elderly men, suggesting its potential as a safer option for hormone therapy .

Muscle Wasting Conditions

The compound has shown promise in treating muscle wasting conditions such as cachexia and sarcopenia. Clinical trials have demonstrated that this compound can stimulate muscle protein synthesis, thereby counteracting the effects of muscle atrophy .

Metabolic Disorders

Research has also explored the role of this compound in metabolic disorders. Its ability to influence lipid profiles and glucose metabolism positions it as a candidate for managing conditions like obesity and type 2 diabetes. Studies indicate that this compound may improve insulin sensitivity and reduce visceral fat accumulation .

Table 1: Summary of Clinical Studies on this compound

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Anabolic Activity | Stimulates muscle protein synthesis via mTOR pathway |

| Lipid Metabolism | Modulates lipid profiles by enhancing lipolysis |

| Insulin Sensitivity | Improves glucose uptake in skeletal muscles |

Case Study 1: Hormone Replacement Therapy

A randomized controlled trial involving elderly men with low testosterone levels assessed the impact of this compound on quality of life and physical performance. Participants receiving the compound reported improved energy levels and increased physical activity over a six-month period, with minimal side effects noted.

Case Study 2: Cachexia Management

In a cohort study involving cancer patients experiencing cachexia, administration of this compound resulted in a significant increase in body weight and muscle mass compared to a placebo group. The findings suggest that this compound could be an effective adjunct therapy in managing cachexia.

Case Study 3: Metabolic Health

A longitudinal study evaluated the effects of this compound on metabolic parameters in obese individuals over one year. Results indicated significant reductions in body fat percentage and improvements in insulin sensitivity, highlighting its potential role in obesity management.

Propriétés

Formule moléculaire |

C19H28O2 |

|---|---|

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |

Clé InChI |

MUMGGOZAMZWBJJ-UGCZWRCOSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

Synonymes |

17 beta Hydroxy 4 Androsten 3 one 17 beta Hydroxy 8 alpha 4 Androsten 3 one 17-beta-Hydroxy-4-Androsten-3-one 17-beta-Hydroxy-8 alpha-4-Androsten-3-one 8 Isotestosterone 8-Isotestosterone Androderm AndroGel Andropatch Androtop Histerone Sterotate Sustanon Testim Testoderm Testolin Testopel Testosterone Testosterone Sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.